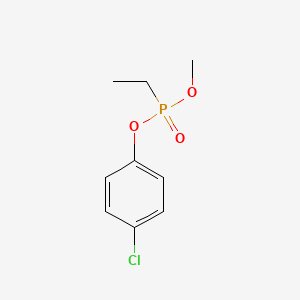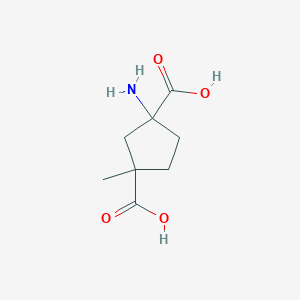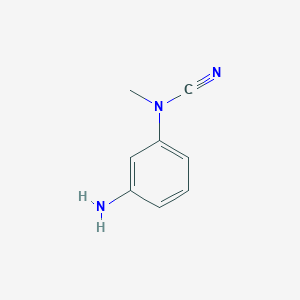![molecular formula C7H11NO3 B13820037 Ethyl (2S,5S)-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 468096-98-2](/img/structure/B13820037.png)
Ethyl (2S,5S)-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxa-1-azabicyclo[3.1.0]hexane-2-carboxylic acid, ethyl ester, (2S,5S)-(9ci) is a synthetic compound that belongs to the class of bicyclic compounds. It is characterized by a unique structure that includes an oxabicyclo and azabicyclo framework. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-1-azabicyclo[3.1.0]hexane-2-carboxylic acid, ethyl ester, (2S,5S)-(9ci) involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
6-Oxa-1-azabicyclo[3.1.0]hexane-2-carboxylic acid, ethyl ester, (2S,5S)-(9ci) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
6-Oxa-1-azabicyclo[3.1.0]hexane-2-carboxylic acid, ethyl ester, (2S,5S)-(9ci) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 6-Oxa-1-azabicyclo[3.1.0]hexane-2-carboxylic acid, ethyl ester, (2S,5S)-(9ci) involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid: This compound shares a similar bicyclic structure but differs in its functional groups and specific stereochemistry.
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Another related compound with a similar core structure but different substituents.
Uniqueness
6-Oxa-1-azabicyclo[3.1.0]hexane-2-carboxylic acid, ethyl ester, (2S,5S)-(9ci) is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These unique features make it valuable for various research and industrial applications .
Propiedades
Número CAS |
468096-98-2 |
|---|---|
Fórmula molecular |
C7H11NO3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
ethyl (2S,5S)-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-2-10-7(9)5-3-4-6-8(5)11-6/h5-6H,2-4H2,1H3/t5-,6-,8?/m0/s1 |
Clave InChI |
XYJMJKTWFKEHQB-AJFZSALYSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CC[C@H]2N1O2 |
SMILES canónico |
CCOC(=O)C1CCC2N1O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


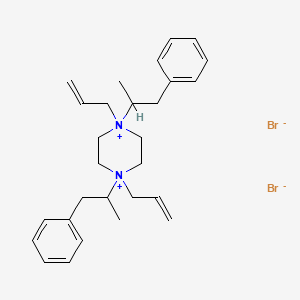
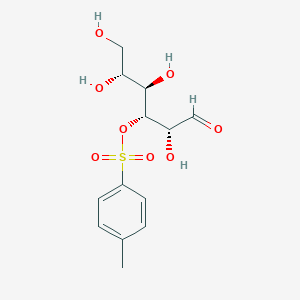
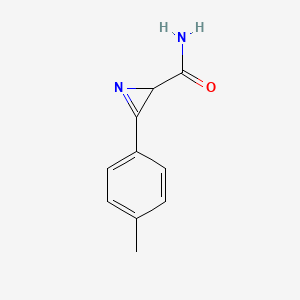
![(7S,9S)-9-amino-7-[(4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13819997.png)
![2-[(2-Fluorobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B13819998.png)


![2-[(4-chlorophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B13820007.png)

